![molecular formula C20H12ClFN2OS B2579239 N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzenecarboxamide CAS No. 306980-47-2](/img/structure/B2579239.png)
N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzenecarboxamide” is a chemical compound with the CAS Number: 306980-47-2. It has a molecular weight of 382.85 and its IUPAC name is N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzamide . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H12ClFN2OS/c21-15-3-8-18(9-4-15)26-19-10-7-17(11-14(19)12-23)24-20(25)13-1-5-16(22)6-2-13/h1-11H,(H,24,25) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 382.85 . It is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Metabolism Studies
- Metabolite Identification in Rats: A study on the metabolism of a structurally similar compound, N-[4-chloro-2-fluoro-5-[(1-methyl- 2-propynyl)oxy]phenyl]-3,4,5,6-tetra-hydrophthalimide (S-23121), in rats identified several metabolites including new sulphonic acid conjugates. This study underscores the potential complexity of metabolism pathways for such compounds in biological systems (Yoshino et al., 1993).
Pharmacological Applications
- Hypoglycemic and Hypolipidemic Activities: Analogues of Glibenclamide, a sulfonylurea hypoglycemic drug, were synthesized and evaluated for their glucose and lipid-lowering activities in rats. The study illustrates the potential for structural modification of sulfonylurea drugs to enhance their therapeutic effects (Ahmadi et al., 2014).
Enzyme Inhibition Studies
- Carbonic Anhydrase Inhibition: N-(p-sulfamoylphenyl)-alpha-D-glycopyranosylamines were investigated for their inhibition of carbonic anhydrase, an enzyme involved in aqueous humor secretion in the eye. The study indicates the potential of structurally modified sulfonamides in treating conditions like glaucoma (Winum et al., 2004).
Immunomodulatory Effects
- Restoration of Cytolytic T-lymphocyte Response: A study on a synthetic immunomodulator, N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide, demonstrated its ability to enhance cytolytic T-lymphocyte response and recover alloreactive cytolytic T-lymphocyte activity in various immunocompromised models. This indicates the potential for such compounds in enhancing immune responses (Wang et al., 1988).
Hepatoprotective Activities
- Sulfanyl-substituted Isoxazoles as Hepatoprotective Agents: The synthesis of sulfanyl-substituted 3,5-dimethylisoxazoles was conducted, and their hepatoprotective properties were studied, showing promising results in a model of acute CC14 intoxication. This suggests the potential of sulfanyl-substituted compounds in liver protection (Akhmetova et al., 2018).
Neuropharmacological Activities
- Orexin-1 Receptor Mechanisms on Compulsive Food Consumption: The effects of various compounds, including GSK1059865, on binge eating in rats were studied, indicating the role of Orexin-1 receptor mechanisms in compulsive eating behavior. This demonstrates the potential for targeting specific receptors to manage eating disorders (Piccoli et al., 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards. The hazard statements associated with this compound are H302, H312, and H332, suggesting that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
N-[4-(4-chlorophenyl)sulfanyl-3-cyanophenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN2OS/c21-15-3-8-18(9-4-15)26-19-10-7-17(11-14(19)12-23)24-20(25)13-1-5-16(22)6-2-13/h1-11H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPDEGYYDCAYCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile](/img/structure/B2579156.png)
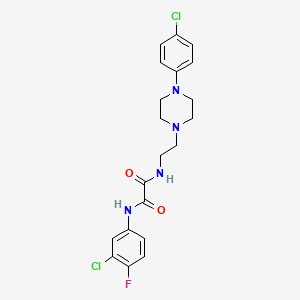
![4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2579160.png)
![2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide](/img/structure/B2579162.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2579163.png)
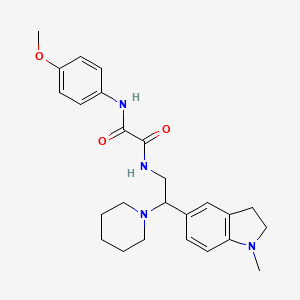
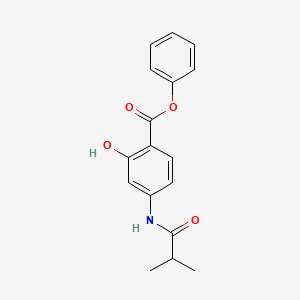
![1-(4-Methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2579168.png)
![8-(3,4-Dimethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2579170.png)
![1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B2579171.png)
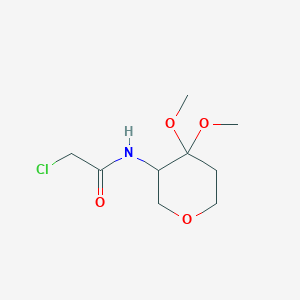
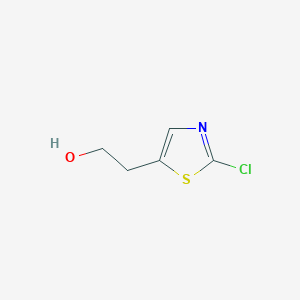
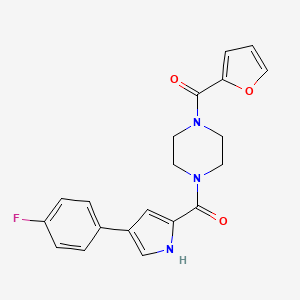
![N-butyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2579179.png)